molecular formula C6H8BrN3O2 B15333884 5-Bromo-4,6-dimethoxy-2-pyrimidinamine

5-Bromo-4,6-dimethoxy-2-pyrimidinamine

Cat. No.: B15333884
M. Wt: 234.05 g/mol
InChI Key: YZOYBYHBEOBORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD26517009 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD26517009 typically involves a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. One common method involves the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of MFCD26517009 is scaled up to meet demand. This involves the use of large reactors and continuous processing techniques to ensure consistent quality and high yield. The industrial production process is optimized to minimize waste and reduce production costs while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD26517009 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with MFCD26517009 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products Formed: The major products formed from reactions involving MFCD26517009 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD26517009 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds. In biology, it is studied for its potential effects on biological systems and its use in biochemical assays. In medicine, MFCD26517009 is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD26517009 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to the desired effects. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used.

Comparison with Similar Compounds

MFCD26517009 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds may share some functional groups or reactivity patterns, but MFCD26517009 stands out due to its stability and versatility in various reactions. Some similar compounds include those with analogous functional groups or similar reactivity under certain conditions. MFCD26517009’s unique combination of properties makes it particularly valuable in specific applications.

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromo-4,6-dimethoxypyrimidin-2-amine

InChI

InChI=1S/C6H8BrN3O2/c1-11-4-3(7)5(12-2)10-6(8)9-4/h1-2H3,(H2,8,9,10)

InChI Key

YZOYBYHBEOBORE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)N)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.